molecular formula C12H10N4O2 B5061312 (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene CAS No. 63193-60-2

(1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene

Cat. No.: B5061312
CAS No.: 63193-60-2
M. Wt: 242.23 g/mol
InChI Key: MKDXOZANWLVESV-UHFFFAOYSA-N
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Description

(1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene is an organic compound characterized by the presence of a nitrophenyl group and a phenyltriazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene typically involves the reaction of 3-nitroaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • (1E)-3-(4-nitrophenyl)-1-phenyltriaz-1-ene
  • (1E)-3-(2-nitrophenyl)-1-phenyltriaz-1-ene
  • (1E)-3-(3-chlorophenyl)-1-phenyltriaz-1-ene

Comparison:

Properties

IUPAC Name

3-nitro-N-phenyldiazenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-16(18)12-8-4-7-11(9-12)14-15-13-10-5-2-1-3-6-10/h1-9H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXOZANWLVESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292814
Record name (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63193-60-2
Record name NSC85672
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1E)-3-(3-nitrophenyl)-1-phenyltriaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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